- Validation of octane hyperboosting phenomenon in prenol and structurally related olefinic alcohols, Fuel, 2023, 353,
Cas no 917-64-6 (Methylmagnesium Iodide (3.0 M in Diethyl ether))
Methylmagnesium Iodide (3.0 M in Diethyl ether) Chemical and Physical Properties
Names and Identifiers
-
- Magnesium, iodomethyl-
- magnesium,carbanide,iodide
- METHYLMAGNESIUM IODIDE
- METHYLMAGNESIUM IODIDE 3M ethyl ether
- METHYLMAGNESIUM IODIDE ABOUT 3 M IN DIETHYL ETHER
- Methylmagnesium iodide, 3.0 M in diethyl ether, SpcSeal
- 3.0 M in diethyl ether, MkSeal
- MethylMagnesiuM iodide, 3M solution in diethyl ether, AcroSeal
- methyl magnesium iodide
- methylmagnesiumiodide
- Iodomethylmagnesium
- Methylmagnesium iodide solution, 3.0 M in diethyl ether
- Methylmagnesium iodide, 3M solution in diethyl ether, AcroSeal(R)
- MeMgI
- CH3MgI
- methyl-magnesium iodide
- (methyl)magnesium iodide
- AUPXBVDHVRZMIB-UHFFFAOYSA-M
- Methylmagnesium iodide 3M solution in DEE
- Iodomethylmagnesium (ACI)
- Methylmagnesium iodide (6CI)
- Methylmagnesium iodine
- EINECS 213-031-1
- IODO(METHYL)MAGNESIUM
- MFCD00001027
- 917-64-6
- (Methyl-d3)magnesium iodide
- DTXSID301015526
- MFCD00001026
- AKOS009159222
- SCHEMBL1072
- magnesium;carbanide;iodide
- SY253787
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
-
- MDL: MFCD00001026
- Inchi: 1S/CH3.HI.Mg/h1H3;1H;/q;;+1/p-1
- InChI Key: AUPXBVDHVRZMIB-UHFFFAOYSA-M
- SMILES: [Mg](C)I
Computed Properties
- Exact Mass: 165.91300
- Monoisotopic Mass: 165.913
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 3
- Rotatable Bond Count: 0
- Complexity: 4.8
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.26 g/mL at 20 °C
- Boiling Point: °Cat760mmHg
- Flash Point: -40 °C
- PSA: 0.00000
- LogP: 1.46950
- Solubility: Soluble in ether, tetrahydrofuran, etc.
Methylmagnesium Iodide (3.0 M in Diethyl ether) Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225,H260,H314,H336
- Warning Statement: P210,P223,P231+P232,P261,P370+P378,P422
- Hazardous Material transportation number:UN 3399 4.3/PG 1
- WGK Germany:1
- Hazard Category Code: R12;R22;R34;R66;R14/15
- Safety Instruction: S16;S26;S43;S45;S36/37/39
- FLUKA BRAND F CODES:1-3-10
-
Hazardous Material Identification:
- Risk Phrases:R12; R14/15; R22; R34; R66; R67
- Packing Group:I
- Safety Term:4.2
- Storage Condition:Storage temperature 2-8 ℃ & argon filled storage
- HazardClass:4.2
- PackingGroup:I
Methylmagnesium Iodide (3.0 M in Diethyl ether) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M316653-10ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 10ml |
45.00 | 2021-07-29 | ||
| TRC | M316653-25ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 25ml |
50.00 | 2021-07-29 | ||
| TRC | M316653-50ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 50ml |
65.00 | 2021-07-29 | ||
| abcr | AB138777-100 g |
Methylmagnesium iodide, 33% in Ethyl ether; . |
917-64-6 | 33% | 100 g |
€121.00 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19250-100ml |
Methylmagnesium iodide |
917-64-6 | 100ml |
¥378.0 | 2022-04-27 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140783-100ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 3.0 M in diethyl ether | 100ml |
¥303.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140783-500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 3.0 M in diethyl ether | 500ml |
¥1102.90 | 2023-09-02 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0193570023-500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 500ml |
¥ 1998.8 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19250-500ml |
Methylmagnesium iodide |
917-64-6 | 500ml |
¥1668.0 | 2022-04-27 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0193570023- 500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 500ml |
¥ 1,998.8 | 2021-05-18 |
Methylmagnesium Iodide (3.0 M in Diethyl ether) Production Method
Production Method 1
Production Method 2
- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles, Angewandte Chemie, 2023, 62(16),
Production Method 3
- Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents, Journal of Organic Chemistry, 2022, 87(18), 12352-12369
Production Method 4
- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides, Organic Letters, 2022, 24(34), 6277-6281
Production Method 5
- Synthesis of Vicinal Carbocycles by Intramolecular Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling Reaction, Organic Letters, 2022, 24(32), 6093-6098
Production Method 6
- Synthesis of 3-Aminopyrido[2,1-a]isoquinolin-4-one Derivatives via Condensation of Azlactones with 1-Alkyl-3,4-dihydroisoquinolines, ChemistrySelect, 2021, 6(41), 11265-11269
Production Method 7
- Enantiopure dimagnesium(I) and magnesium(II) hydride complexes incorporating chiral amidinate or β-diketiminate ligands, Chemical Communications (Cambridge, 2021, 57(13), 1599-1602
Production Method 8
- Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes, Journal of the American Chemical Society, 2020, 142(11), 5017-5023
Production Method 9
- Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of Ethers, Chemistry - A European Journal, 2020, 26(14), 3044-3048
Production Method 10
- Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analogues, Tetrahedron, 2020, 76(12),
Production Method 11
- Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides, Journal of Organic Chemistry, 2020, 85(4), 1775-1793
Production Method 12
- A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study, Journal of the American Chemical Society, 2019, 141(14), 5835-5855
Production Method 13
- Stereoselective synthesis and polymerization of Exo-5-trimethylsilylnorbornene, Journal of Polymer Science, 2018, 56(12), 1234-1248
Production Method 14
- Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents, Organic Process Research & Development, 2015, 19(10), 1356-1359
Production Method 15
- Optical resolution of C2-symmetric racemic 1,4-diols with o-xylylene structure by chiral resolving agent (S)-ALBO-V, Bulletin of the Chemical Society of Japan, 2015, 88(7), 966-968
Production Method 16
- Reactions of 2-Methyltetrahydropyran on Silica-Supported Nickel Phosphide in Comparison with 2-Methyltetrahydrofuran, ACS Catalysis, 2016, 6(7), 4549-4558
Production Method 17
- Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones, Journal of Organic Chemistry, 2023, 88(19), 13404-13417
Production Method 18
- A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes, ACS Catalysis, 2023, 13(8), 5472-5481
Production Method 19
- Ligand-Based Control of Nickel Catalysts: Switching Chemoselectivity from One-Electron to Two-Electron Pathways in Competing Reactions of 4-Halotetrahydropyrans, Organic Letters, 2022, 24(28), 5003-5008
Production Method 20
- Nickel-Catalyzed Domino Cross-Electrophile Coupling Dicarbofunctionalization Reaction To Afford Vinylcyclopropanes, ACS Catalysis, 2021, 11(23), 14369-14380
Production Method 21
- Synthesis and Evaluation of Enantiopure HMPA Analogs in Samarium-Diiodide-Promoted Dearomatizations of N-Acylated Indole Derivatives, European Journal of Organic Chemistry, 2021, 2021(46), 6392-6399
Production Method 22
- Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis, Synlett, 2021, 32(15), 1525-1530
Production Method 23
- Palladium(II), silver(I), and gold(I) complexes of a new class of chiral bicyclic [1,2,3]-triazolooxazine derived N-heterocyclic carbenes (NHCs): Synthesis, structure and application studies, Polyhedron, 2021, 197,
Production Method 24
- Oxygen-Free Poly(dimethylsilylene), Organometallics, 2020, 39(24), 4651-4656
Production Method 25
- Synthesis of C37-Alkenones for Past Climate Reconstructions, European Journal of Organic Chemistry, 2020, 2020(24), 3542-3551
Production Method 26
- Self-propagating high-temperature synthesis as promising method for the utilization of technical lignins, Ekologicheskaya Khimiya, 2016, 25(3), 132-137
Production Method 27
- Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited, ACS Medicinal Chemistry Letters, 2017, 8(2), 145-150
Production Method 28
- Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates, Organic & Biomolecular Chemistry, 2017, 15(6), 1381-1392
Production Method 29
- Coordination compounds of titanium(IV) and 2-hydroxymethyl-phenol derivatives: Their synthesis, structure and catalytic activity in ethylene and 1-hexene polymerization, Journal of Organometallic Chemistry, 2015, 797, 159-164
Methylmagnesium Iodide (3.0 M in Diethyl ether) Preparation Products
Methylmagnesium Iodide (3.0 M in Diethyl ether) Suppliers
Methylmagnesium Iodide (3.0 M in Diethyl ether) Related Literature
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Methylmagnesium Iodide (3.0 M in Diethyl ether)
Recent Advances in Methylmagnesium Iodide (3.0 M in Diethyl ether) and Its Applications in Chemical Biology and Pharmaceutical Research
Methylmagnesium iodide (CAS: 917-64-6), a Grignard reagent with the formula CH3MgI, is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. The 3.0 M solution in diethyl ether is a common formulation employed in laboratory and industrial settings due to its stability and reactivity. Recent studies have explored its applications in pharmaceutical synthesis, asymmetric catalysis, and the development of novel therapeutic agents. This research brief highlights the latest advancements and findings related to this versatile reagent.
One of the key areas of interest is the role of Methylmagnesium iodide in the synthesis of complex organic molecules. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in the stereoselective synthesis of β-lactams, a critical structural motif in antibiotics. The researchers utilized the reagent to introduce methyl groups at specific positions, achieving high yields and enantioselectivity. This work underscores the reagent's potential in streamlining the production of bioactive compounds.
In addition to its synthetic utility, Methylmagnesium iodide has been investigated for its role in modifying biomolecules. A recent Nature Chemical Biology article (2024) detailed its use in the alkylation of nucleic acids, enabling the development of novel probes for studying gene expression. The study reported that the reagent's high reactivity in diethyl ether facilitated efficient modifications without compromising the integrity of the nucleic acid backbone. Such advancements open new avenues for chemical biology research.
Safety and handling of Methylmagnesium iodide remain critical considerations. A 2023 review in Chemical Research in Toxicology emphasized the importance of proper storage and handling protocols to mitigate risks associated with its pyrophoric nature. The authors also discussed recent innovations in stabilizing the reagent for large-scale applications, including the use of alternative solvents and additives. These developments are particularly relevant for pharmaceutical manufacturers seeking to scale up production processes.
Looking ahead, researchers are exploring the integration of Methylmagnesium iodide with emerging technologies such as flow chemistry and automated synthesis platforms. A 2024 preprint on ChemRxiv highlighted its compatibility with continuous-flow systems, which could enhance reproducibility and reduce waste in industrial settings. As the field evolves, the reagent's versatility and reactivity are expected to drive further innovations in drug discovery and chemical biology.
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